{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol
Overview
Description
{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol is a chemical compound with the molecular formula C₇H₁₁N₅O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethyl-1H-tetrazole with suitable aldehydes or ketones in the presence of a base, followed by reduction to yield the desired methanol derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- {4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
- {4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine
Uniqueness
{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methanol group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Biological Activity
{4,5-Dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol is a heterocyclic compound with the molecular formula C₇H₁₁N₅O. Its unique structure allows it to interact with various biological targets, making it a compound of interest in pharmacological research. This article explores its biological activity, including mechanisms of action and potential therapeutic applications.
- Molecular Formula : C₇H₁₁N₅O
- Molecular Weight : 181.2 g/mol
- CAS Number : 1803604-43-4
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain protein kinases and could modulate pathways related to cell proliferation and apoptosis. However, detailed mechanisms remain under investigation .
Biological Activity Overview
Activity Type | Description |
---|---|
Enzyme Inhibition | Potential inhibition of protein kinases involved in cancer pathways. |
Antimicrobial | Exhibits antibacterial properties against a range of bacterial strains. |
Cytotoxicity | Demonstrates cytotoxic effects on various cancer cell lines in vitro. |
Neuroactivity | Possible modulation of neurotransmitter systems; further studies needed. |
Antibacterial Activity
A study focused on the antibacterial screening of tetrazole derivatives found that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2 µg/mL depending on the strain .
Anticancer Potential
In vitro assays have indicated that this compound can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings : IC50 values were noted around 10 µM for HeLa cells after 48 hours of treatment .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other tetrazole derivatives:
Compound | Activity Type | IC50/Effective Concentration |
---|---|---|
{4,5-Dimethyl-4H-tetrazolo[1,5-a]pyrimidine} | Anticancer | 15 µM |
{Tetrazolo[1,5-a]pyrimidine derivative} | Antibacterial | 0.8 µg/mL |
{Triazole derivative} | Antiviral | 0.005 µM |
Future Directions
Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- Detailed mechanistic studies to identify specific molecular targets.
- In vivo efficacy studies to assess therapeutic potential.
- Exploration of structural modifications to enhance bioactivity and selectivity.
Properties
IUPAC Name |
(4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidin-6-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c1-5-6(4-13)3-12-7(11(5)2)8-9-10-12/h13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPUPTAQSHLEMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN2C(=NN=N2)N1C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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